molecular formula C15H18N4O2S B2393171 (2,4-Dimethylthiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 2034583-30-5

(2,4-Dimethylthiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2393171
CAS No.: 2034583-30-5
M. Wt: 318.4
InChI Key: JNAULBGVEVXBOO-UHFFFAOYSA-N
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Description

(2,4-Dimethylthiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a thiazole ring and a pyridazine moiety

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Pharmacokinetics

Information on its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial in determining the compound’s bioavailability, efficacy, and potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylthiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylthiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

(2,4-Dimethylthiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

    Pyridazine Derivatives: Compounds such as pyridazine-3-carboxylic acid and pyridazine-3-thiol are structurally similar.

Uniqueness

What sets (2,4-Dimethylthiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone apart is its unique combination of thiazole and pyridazine rings, which may confer distinct biological activities and chemical properties not observed in simpler analogs .

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-10-14(22-11(2)17-10)15(20)19-8-4-5-12(9-19)21-13-6-3-7-16-18-13/h3,6-7,12H,4-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAULBGVEVXBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)OC3=NN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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